molecular formula C8H9ClN2O B3232790 3-Chloro-5-(cyclopropylmethoxy)pyridazine CAS No. 1346691-28-8

3-Chloro-5-(cyclopropylmethoxy)pyridazine

Cat. No.: B3232790
CAS No.: 1346691-28-8
M. Wt: 184.62 g/mol
InChI Key: CIVOYWSBHFMEPX-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclopropylmethoxy)pyridazine (CAS: 1346691-28-8) is a pyridazine derivative characterized by a chlorine atom at position 3 and a cyclopropylmethoxy group at position 5. Its molecular formula is C₈H₈ClN₂O, with a molecular weight of 184.45 g/mol. The compound is primarily used in industrial and scientific research, particularly in the synthesis of bioactive molecules. For example, it serves as a key intermediate in the preparation of triarylpyridinone inhibitors targeting the main protease of SARS-CoV-1/2 . Safety protocols emphasize handling in well-ventilated areas, using personal protective equipment, and avoiding dust formation .

Properties

IUPAC Name

3-chloro-5-(cyclopropylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-3-7(4-10-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVOYWSBHFMEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744778
Record name 3-Chloro-5-(cyclopropylmethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-28-8
Record name 3-Chloro-5-(cyclopropylmethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Chloro-5-(cyclopropylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-5-(cyclopropylmethoxy)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chloro-5-(cyclopropylmethoxy)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-chloro-5-(cyclopropylmethoxy)pyridazine and analogous pyridazine derivatives are critical for understanding their applications and performance. Below is a comparative analysis:

Table 1: Comparison of Key Pyridazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Applications References
This compound C₈H₈ClN₂O 184.45 Cyclopropylmethoxy (OCH₂C₃H₅) Used in SARS protease inhibitors; cyclopropyl group enhances steric hindrance and metabolic stability.
3-Chloro-5-(1-pyrrolidinyl)pyridazine C₈H₁₀ClN₃ 183.64 Pyrrolidinyl (N-containing ring) High-purity API intermediate (≥98%); nitrogen in pyrrolidinyl enables hydrogen bonding, potentially improving solubility and biological interactions.
3-Chloro-5-(4-fluorophenyl)pyridazine C₁₀H₆ClFN₂ 208.62 4-Fluorophenyl (aromatic) Fluorine substitution introduces π-π stacking capabilities; may enhance binding to aromatic residues in protein targets.
3-Chloro-5-(cyclobutylmethoxy)pyridazine C₉H₁₁ClN₂O 198.65 Cyclobutylmethoxy (OCH₂C₄H₇) Larger cyclobutyl ring increases steric bulk compared to cyclopropyl; impacts solubility and conformational flexibility.
3-Chloro-5-(trifluoromethyl)pyridazine C₅H₂ClF₃N₂ 178.53 Trifluoromethyl (CF₃) Strong electron-withdrawing group alters ring electron density; enhances reactivity in nucleophilic substitution reactions.
3-Chloro-5-(2-methoxyethoxy)pyridazine C₇H₈ClN₂O₂ 190.60 2-Methoxyethoxy (OCH₂CH₂OCH₃) Ether chain improves hydrophilicity and flexibility; suitable for formulations requiring enhanced aqueous solubility.

Key Observations

Substituent Effects on Reactivity and Binding: The cyclopropylmethoxy group in the target compound balances steric hindrance and lipophilicity, making it favorable for protease inhibitors .

Biological Applications :

  • Derivatives with pyrrolidinyl substituents (e.g., C₈H₁₀ClN₃) are prioritized as API intermediates due to their nitrogen-mediated interactions with biological targets .
  • 4-Fluorophenyl -substituted pyridazines (e.g., C₁₀H₆ClFN₂) may excel in targeting enzymes with aromatic binding pockets, such as kinases .

Safety and Handling :

  • While the target compound requires precautions against inhalation and skin contact , trifluoromethyl analogs may pose additional risks due to fluorine’s reactivity.

Research Findings

  • SARS Protease Inhibitors : The target compound’s cyclopropylmethoxy group was critical in optimizing inhibitor potency by reducing off-target interactions .
  • Comparative Stability : Cyclobutylmethoxy analogs (C₉H₁₁ClN₂O) exhibited lower thermal stability than the cyclopropyl derivative, likely due to increased ring strain .

Biological Activity

3-Chloro-5-(cyclopropylmethoxy)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring with a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy.

Research Findings and Case Studies

A series of studies have been conducted to explore the structure-activity relationship (SAR) of this compound. These studies reveal that modifications to the pyridazine ring and substituents significantly influence its biological activity.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AntimicrobialHighInhibition of cell wall synthesis
AnticancerModerateInduction of apoptosis; G2/M phase arrest

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical cellular processes, leading to disrupted signaling pathways in bacteria and cancer cells.
  • Cell Cycle Regulation : It modulates proteins associated with cell cycle progression, particularly affecting checkpoints crucial for cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against various strains
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoateModerateLowLess effective in inhibiting cancer cells
2-(3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)HighHighStronger anticancer effects observed

Future Research Directions

Further research is needed to optimize the structure of this compound for enhanced potency and selectivity. Investigating its pharmacokinetics and toxicity profiles will be essential for developing it as a therapeutic agent. Additionally, exploring combination therapies could yield synergistic effects against resistant bacterial strains and aggressive cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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